molecular formula C19H23N3O2 B3006173 N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide CAS No. 1031957-42-2

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B3006173
CAS No.: 1031957-42-2
M. Wt: 325.412
InChI Key: QSWPTLTYCYXRHA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound that features a pyrimidine ring, a cyclopentyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are also tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the acetamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-cyclopentyl-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-7-9-15(10-8-13)19-20-14(2)11-18(22-19)24-12-17(23)21-16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWPTLTYCYXRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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